molecular formula C12H8ClFINO B8500334 (4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol

(4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol

Cat. No. B8500334
M. Wt: 363.55 g/mol
InChI Key: VDBRDPFSSFHZMI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C12H8ClFINO and its molecular weight is 363.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol

Molecular Formula

C12H8ClFINO

Molecular Weight

363.55 g/mol

IUPAC Name

(4-chlorophenyl)-(2-fluoro-4-iodopyridin-3-yl)methanol

InChI

InChI=1S/C12H8ClFINO/c13-8-3-1-7(2-4-8)11(17)10-9(15)5-6-16-12(10)14/h1-6,11,17H

InChI Key

VDBRDPFSSFHZMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=C(C=CN=C2F)I)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-iodonicotinaldehyde (1.50 g, 5.98 mmol) in anhydrous THF (20 mL) at −78° C. was slowly added a solution of (4-chlorophenyl)magnesium bromide (1 M in Et2O) (6.57 mL, 6.57 mmol). After 15 minutes at −78° C., the reaction was quenched with MeOH followed by saturated aqueous ammonium chloride, and the product was extracted with CH2Cl2 (4×). The organic layers were combined, dried over a cotton plug and concentrated to dryness under vacuum. The residue was used without any purification in the next step. LC/MS m/z 364 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.57 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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